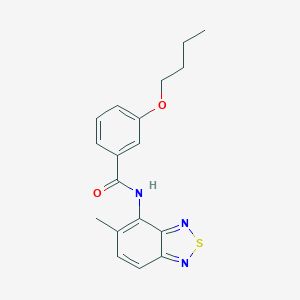
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as BMB or BMB-4, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide works by binding to zinc ions in the body, which results in a change in its fluorescent properties. This change can be detected and measured to determine the concentration of zinc ions in a biological sample. Additionally, 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have a low toxicity profile and does not have any significant effects on the biochemical or physiological processes in the body. However, further research is needed to fully understand its long-term effects and potential side effects.
実験室実験の利点と制限
One of the main advantages of using 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its high sensitivity and selectivity for zinc ions. It can also be easily synthesized and purified, making it a cost-effective option for researchers. However, one of the limitations of using 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its limited solubility in aqueous solutions, which can affect its effectiveness in certain applications.
将来の方向性
There are several potential future directions for the use of 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in scientific research. One area of interest is in the development of new fluorescent probes for the detection of other metal ions in biological systems. Additionally, 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide could be further investigated as a potential therapeutic agent for the treatment of other diseases beyond cancer and neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and potential side effects.
合成法
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with butyric anhydride, followed by the reaction with 4-bromo-N-(3-butoxypropyl)benzamide. The final product is obtained through a purification process using column chromatography.
科学的研究の応用
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. It has also been investigated as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
特性
製品名 |
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
|---|---|
分子式 |
C18H19N3O2S |
分子量 |
341.4 g/mol |
IUPAC名 |
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C18H19N3O2S/c1-3-4-10-23-14-7-5-6-13(11-14)18(22)19-16-12(2)8-9-15-17(16)21-24-20-15/h5-9,11H,3-4,10H2,1-2H3,(H,19,22) |
InChIキー |
DFUDEZLYMBVFAP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C |
正規SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



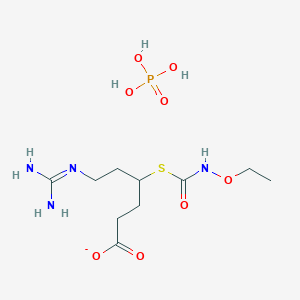
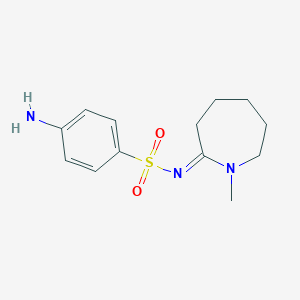

![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
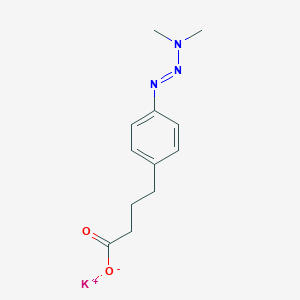
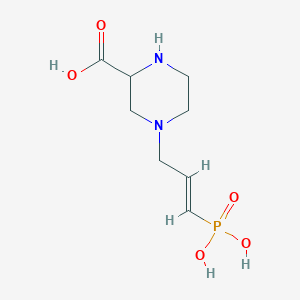
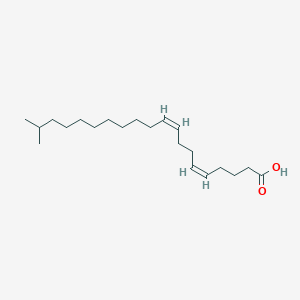
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)


![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)